molecular formula C16H15N3O3 B5300938 5-(4-methoxyphenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole

5-(4-methoxyphenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B5300938
M. Wt: 297.31 g/mol
InChI Key: RBEXSHMZPHLMFD-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a methoxy group on one phenyl ring and a nitro group on the other phenyl ring, making it a molecule of interest in various fields of research due to its unique chemical properties.

Preparation Methods

The synthesis of 5-(4-methoxyphenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of 4-methoxybenzaldehyde and 4-nitrophenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting hydrazone intermediate is then cyclized to form the pyrazole ring. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using higher temperatures, longer reaction times, or different solvents.

Chemical Reactions Analysis

5-(4-Methoxyphenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation, resulting in the formation of an amino derivative.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(4-Methoxyphenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects in cancer cells. The methoxy group may enhance its binding affinity to certain targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar compounds to 5-(4-methoxyphenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole include other pyrazole derivatives with different substituents on the phenyl rings. These compounds may have varying biological activities and chemical properties depending on the nature and position of the substituents. For example:

    5-(4-Hydroxyphenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole: This compound has a hydroxy group instead of a methoxy group, which may affect its solubility and reactivity.

    5-(4-Methoxyphenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole: The presence of a chloro group instead of a nitro group can influence its chemical stability and biological activity.

The uniqueness of this compound lies in its specific combination of methoxy and nitro groups, which confer distinct chemical and biological properties that are valuable for various research applications.

Properties

IUPAC Name

5-(4-methoxyphenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-22-14-8-4-12(5-9-14)16-10-15(17-18-16)11-2-6-13(7-3-11)19(20)21/h2-9,16,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEXSHMZPHLMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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